molecular formula C11H9NO2 B1304926 o-(2-Pyridyloxy)phenol CAS No. 35974-37-9

o-(2-Pyridyloxy)phenol

Cat. No.: B1304926
CAS No.: 35974-37-9
M. Wt: 187.19 g/mol
InChI Key: XWBHCJMXMDVYLP-UHFFFAOYSA-N
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Description

O-(2-Pyridyloxy)phenol is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHCJMXMDVYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957401
Record name 2-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35974-37-9
Record name 2-(2-Pyridinyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35974-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(2-Pyridyloxy)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035974379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(2-pyridyloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(pyridin-2-yloxy)phenol contribute to the formation of unique diiron complexes?

A1: 2-(pyridin-2-yloxy)phenol, acting as a ligand (L), plays a crucial role in forming both diiron(II) and triiron(II) complexes. [, ] Unlike other 2-phenoxypyridine ligands explored in the study, which primarily yielded windmill-type diiron(II) compounds like [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(L)₂], 2-(pyridin-2-yloxy)phenol's structure facilitates the formation of a doubly-bridged diiron complex (4). [, ] Furthermore, under slightly modified reaction conditions, it enables the assembly of an unprecedented phenoxide-bridged triiron(II) complex (5). [, ] This suggests that the specific arrangement of the pyridine and phenol groups in 2-(pyridin-2-yloxy)phenol influences its coordination behavior and ultimately dictates the nuclearity and structure of the resulting metal complexes.

Q2: Why were these diiron(II) complexes synthesized and what is the significance of incorporating 2-(pyridin-2-yloxy)phenol as a ligand?

A2: These diiron(II) complexes were designed to mimic the reduced active sites found in bacterial multicomponent monooxygenases (BMMs). [, ] BMMs are known for their ability to catalyze the hydroxylation of various aromatic substrates. [, ] By incorporating 2-(pyridin-2-yloxy)phenol, which contains a tethered aromatic ring, the researchers aimed to investigate whether these model complexes could replicate the enzymatic activity of BMMs and potentially facilitate the hydroxylation of the attached aromatic substrate. [, ] While these specific complexes did not exhibit the desired hydroxylation activity, the study provided valuable insights into the reactivity of diiron(II) centers with dioxygen and the influence of ligand structure on complex formation. [, ]

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